molecular formula C15H7F5O3 B1323993 2-Acetoxy-2',3',4',5',6'-pentafluorobenzophenone CAS No. 890099-21-5

2-Acetoxy-2',3',4',5',6'-pentafluorobenzophenone

Cat. No.: B1323993
CAS No.: 890099-21-5
M. Wt: 330.21 g/mol
InChI Key: SGKZZZVBBZXION-UHFFFAOYSA-N
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Description

2-Acetoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone is a fluorinated organic compound with the molecular formula C15H7F5O3 and a molecular weight of 330.21 g/mol It is characterized by the presence of a benzophenone core substituted with five fluorine atoms and an acetoxy group

Scientific Research Applications

2-Acetoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential as a probe in biochemical assays due to its fluorinated nature.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone typically involves the acylation of a pentafluorobenzoyl chloride with phenyl acetate under controlled conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process .

Industrial Production Methods

While specific industrial production methods for 2-Acetoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Acetoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Acetoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The acetoxy group can undergo hydrolysis, releasing acetic acid and the active benzophenone moiety, which can then participate in further biochemical interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-2’,3’,4’,5’,6’-pentafluorobenzophenone
  • 2-Methoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone
  • 2-Acetoxy-2’,3’,4’,5’,6’-tetrafluorobenzophenone

Uniqueness

2-Acetoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone is unique due to the presence of both an acetoxy group and five fluorine atoms on the benzophenone core. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

[2-(2,3,4,5,6-pentafluorobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7F5O3/c1-6(21)23-8-5-3-2-4-7(8)15(22)9-10(16)12(18)14(20)13(19)11(9)17/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKZZZVBBZXION-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)C2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7F5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641616
Record name 2-(2,3,4,5,6-Pentafluorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890099-21-5
Record name 2-(2,3,4,5,6-Pentafluorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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